molecular formula C10H10N2O B2415931 5-Methoxyisoquinolin-8-amine CAS No. 1154276-18-2

5-Methoxyisoquinolin-8-amine

Cat. No.: B2415931
CAS No.: 1154276-18-2
M. Wt: 174.203
InChI Key: NSZPPRZWRKJASB-UHFFFAOYSA-N
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Description

5-Methoxyisoquinolin-8-amine is a chemical compound with the molecular formula C10H10N2O It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyisoquinolin-8-amine typically involves the use of 5-chloro-2-nitroaniline as a starting material. The process includes several steps such as nitration, reduction, and methoxylation. The reaction conditions often require specific solvents and catalysts to achieve the desired product with high purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Methoxyisoquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-Methoxyisoquinolin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxyisoquinolin-8-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxyisoquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 5-position and amino group at the 8-position make it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

5-methoxyisoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZPPRZWRKJASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CN=CC2=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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